molecular formula C15H15N3O4S B11256607 Ethyl 4-(2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)benzoate

Ethyl 4-(2-((2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B11256607
M. Wt: 333.4 g/mol
InChI Key: XFSJCEUKGBQWJK-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that belongs to the class of dihydropyrimidinones.

Preparation Methods

This reaction is catalyzed by various catalysts, including HPA-Montmorillonite-KSF, under solvent-free conditions . The reaction involves the condensation of β-ketoesters, aldehydes, and urea or thiourea . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

ETHYL 4-{2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes . This interaction disrupts the normal function of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

ETHYL 4-{2-[(2-OXO-1,2-DIHYDROPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is unique compared to other similar compounds due to its specific structure and the presence of the dihydropyrimidinone moiety. Similar compounds include other dihydropyrimidinones and their derivatives, which also exhibit diverse biological activities

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl 4-[[2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C15H15N3O4S/c1-2-22-14(20)10-3-5-11(6-4-10)17-12(19)9-23-13-7-8-16-15(21)18-13/h3-8H,2,9H2,1H3,(H,17,19)(H,16,18,21)

InChI Key

XFSJCEUKGBQWJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2

Origin of Product

United States

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